(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the piperazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
1,4-Diazepane: A similar six-membered ring with two nitrogen atoms.
Morpholine: Another heterocyclic compound with a similar structure but different properties.
Uniqueness
(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFBNCKEZSWAK-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662476 |
Source
|
Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222106-99-1 |
Source
|
Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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